molecular formula C19H18N4O3S B6922904 N,N-dimethyl-1-(1,6-naphthyridine-4-carbonyl)-2,3-dihydroindole-6-sulfonamide

N,N-dimethyl-1-(1,6-naphthyridine-4-carbonyl)-2,3-dihydroindole-6-sulfonamide

Cat. No.: B6922904
M. Wt: 382.4 g/mol
InChI Key: UQEMWCNLDWBGBC-UHFFFAOYSA-N
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Description

N,N-dimethyl-1-(1,6-naphthyridine-4-carbonyl)-2,3-dihydroindole-6-sulfonamide is a complex organic compound that belongs to the class of sulfonamides These compounds are known for their diverse applications in medicinal chemistry, particularly as antibacterial agents

Properties

IUPAC Name

N,N-dimethyl-1-(1,6-naphthyridine-4-carbonyl)-2,3-dihydroindole-6-sulfonamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H18N4O3S/c1-22(2)27(25,26)14-4-3-13-7-10-23(18(13)11-14)19(24)15-5-9-21-17-6-8-20-12-16(15)17/h3-6,8-9,11-12H,7,10H2,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UQEMWCNLDWBGBC-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN(C)S(=O)(=O)C1=CC2=C(CCN2C(=O)C3=C4C=NC=CC4=NC=C3)C=C1
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H18N4O3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

382.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N,N-dimethyl-1-(1,6-naphthyridine-4-carbonyl)-2,3-dihydroindole-6-sulfonamide typically involves multi-step organic reactions. A common synthetic route might include:

    Formation of the Naphthyridine Core: Starting from a suitable precursor, the naphthyridine core can be synthesized through cyclization reactions.

    Attachment of the Indole Moiety: The indole ring can be introduced via a coupling reaction, such as a Suzuki or Heck coupling.

    Sulfonamide Formation: The sulfonamide group is introduced by reacting the intermediate with a sulfonyl chloride in the presence of a base.

    N,N-Dimethylation: The final step involves the dimethylation of the amine group using reagents like dimethyl sulfate or methyl iodide.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the above synthetic route to ensure high yield and purity. This might include the use of continuous flow reactors, automated synthesis, and purification techniques like chromatography and crystallization.

Chemical Reactions Analysis

Types of Reactions

N,N-dimethyl-1-(1,6-naphthyridine-4-carbonyl)-2,3-dihydroindole-6-sulfonamide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using reagents like potassium permanganate or chromium trioxide.

    Reduction: Reduction can be achieved using hydrogenation or metal hydrides like lithium aluminum hydride.

    Substitution: Electrophilic or nucleophilic substitution reactions can occur at various positions on the molecule.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic or basic conditions.

    Reduction: Hydrogen gas with a palladium catalyst or lithium aluminum hydride in anhydrous ether.

    Substitution: Halogenating agents like N-bromosuccinimide for electrophilic substitution, or nucleophiles like amines for nucleophilic substitution.

Major Products

The major products of these reactions depend on the specific conditions and reagents used. For example, oxidation might yield a carboxylic acid derivative, while reduction could produce an amine.

Scientific Research Applications

    Chemistry: As a building block for more complex molecules.

    Biology: As a probe for studying biological processes.

    Medicine: Potential use as an antibacterial or anticancer agent.

    Industry: Use in the synthesis of dyes, pigments, or other industrial chemicals.

Mechanism of Action

The mechanism of action of N,N-dimethyl-1-(1,6-naphthyridine-4-carbonyl)-2,3-dihydroindole-6-sulfonamide would depend on its specific application. In medicinal chemistry, it might inhibit bacterial enzymes or interfere with DNA replication. The molecular targets could include bacterial ribosomes or DNA gyrase, and the pathways involved might include inhibition of protein synthesis or DNA replication.

Comparison with Similar Compounds

Similar Compounds

    Sulfanilamide: A simpler sulfonamide with antibacterial properties.

    Naphthyridine Derivatives: Compounds with similar core structures but different functional groups.

    Indole Derivatives: Compounds with the indole moiety but different substituents.

Uniqueness

N,N-dimethyl-1-(1,6-naphthyridine-4-carbonyl)-2,3-dihydroindole-6-sulfonamide is unique due to its combination of the naphthyridine, indole, and sulfonamide groups, which might confer unique biological activities and chemical reactivity.

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